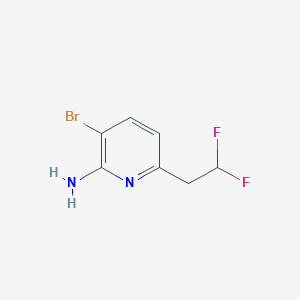
3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position, a difluoroethyl group at the sixth position, and an amine group at the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing pyridine derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Materials Science: Utilized in the development of novel materials with specific properties, such as liquid crystals or conductive polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its target. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-2-(trifluoromethyl)pyridin-5,6-d2-4-amine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
Uniqueness
3-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable building block for various applications .
Propriétés
Formule moléculaire |
C7H7BrF2N2 |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
3-bromo-6-(2,2-difluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7BrF2N2/c8-5-2-1-4(3-6(9)10)12-7(5)11/h1-2,6H,3H2,(H2,11,12) |
Clé InChI |
LZSDAPJEIHBFIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CC(F)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


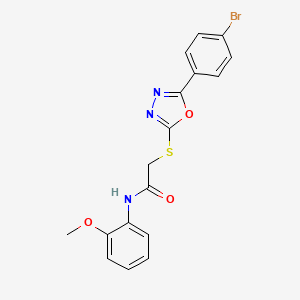
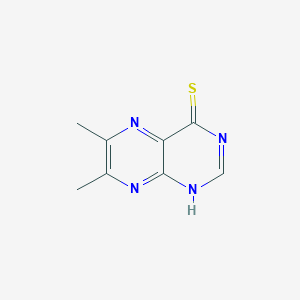
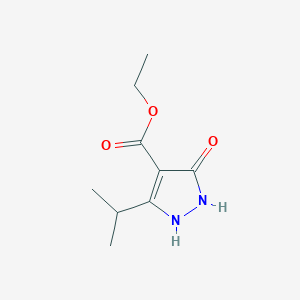

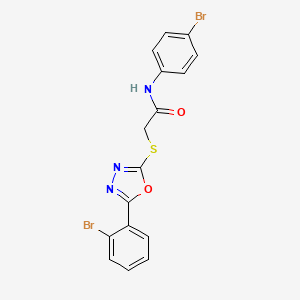
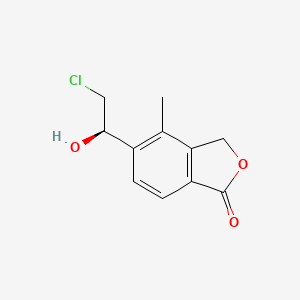
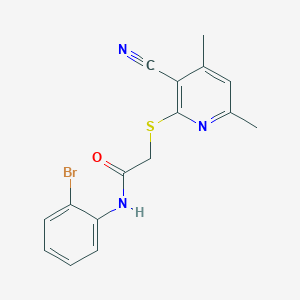
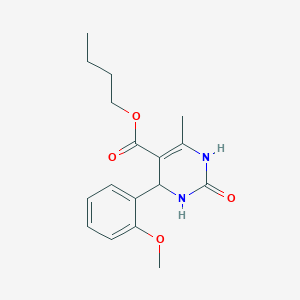
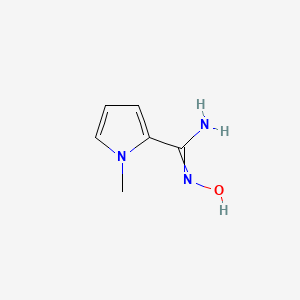


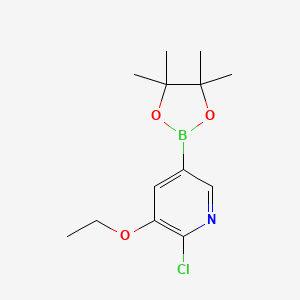

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)
